molecular formula C8H10F2N2O2 B12981763 ethyl 5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylate

ethyl 5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12981763
M. Wt: 204.17 g/mol
InChI Key: IZBVWWIIJNKCIU-UHFFFAOYSA-N
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Description

Ethyl 5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylate is a fluorinated heterocyclic compound It is characterized by the presence of a pyrazole ring substituted with an ethyl ester group and a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate pyrazole derivatives with difluoroethylating agents. One common method includes the use of difluoromethylation reagents to introduce the difluoroethyl group onto the pyrazole ring. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Ethyl 5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(1,1-difluoroethyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-(1,1-difluoroethyl)-5-hydroxy-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate

Uniqueness

Ethyl 5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific interactions with biological targets or chemical reactivity are required .

Properties

Molecular Formula

C8H10F2N2O2

Molecular Weight

204.17 g/mol

IUPAC Name

ethyl 5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C8H10F2N2O2/c1-3-14-7(13)5-4-6(12-11-5)8(2,9)10/h4H,3H2,1-2H3,(H,11,12)

InChI Key

IZBVWWIIJNKCIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)C(C)(F)F

Origin of Product

United States

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